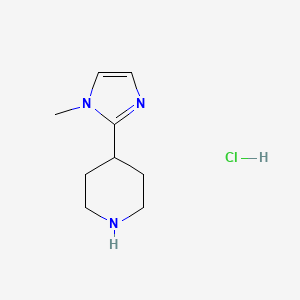
4-(1-Methylimidazol-2-yl)piperidine hydrochloride
Übersicht
Beschreibung
“4-(1-Methylimidazol-2-yl)piperidine hydrochloride” is a chemical compound with the molecular formula C9H16ClN3 . It is available for purchase from various chemical suppliers .
Synthesis Analysis
While specific synthesis methods for “4-(1-Methylimidazol-2-yl)piperidine hydrochloride” were not found, piperidone analogs, which serve as precursors to the piperidine ring, have been synthesized and bio-assayed for their varied activity . Piperidine derivatives have been synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of “4-(1-Methylimidazol-2-yl)piperidine hydrochloride” consists of a piperidine ring attached to an imidazole ring . The molecular weight of the compound is 201.7 g/mol.Chemical Reactions Analysis
While specific chemical reactions involving “4-(1-Methylimidazol-2-yl)piperidine hydrochloride” were not found, piperidine derivatives have been involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Piperidones, which serve as precursors to the piperidine ring, have been synthesized and bio-assayed for their varied activity .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(1-Methylimidazol-2-yl)piperidine hydrochloride” include a molecular weight of 201.7 g/mol and a molecular formula of C9H16ClN3 .Wissenschaftliche Forschungsanwendungen
Antibacterial Activities
A series of 2-piperidin-4-yl-benzimidazoles, including compounds structurally related to 4-(1-Methylimidazol-2-yl)piperidine hydrochloride, demonstrated significant antibacterial activities. These compounds were effective against both Gram-positive and Gram-negative bacteria, particularly enterococci, highlighting their potential as new antibacterial agents (Yun He et al., 2003).
Cancer Treatment
Research on 4-(1-Methylimidazol-2-yl)piperidine hydrochloride-related compounds has shown promising results in cancer treatment. For example, specific benzimidazole piperidine derivatives were found to have high selectivity against COX-2, demonstrating potential as new nonsteroidal anti-inflammatory drugs (NSAIDs) in inflammatory therapy, which could be significant in cancer treatment (Shady Burayk et al., 2022). Additionally, novel series of 2-(benzimidazol-2-yl)quinoxalines with piperidine moieties showed promising activity against a range of cancer lines (V. Mamedov et al., 2022).
Corrosion Inhibition
Piperidine derivatives, closely related to 4-(1-Methylimidazol-2-yl)piperidine hydrochloride, were investigated for their corrosion inhibition properties. Studies using quantum chemical calculations and molecular dynamics simulations indicated that these compounds could effectively inhibit the corrosion of iron (S. Kaya et al., 2016).
DNA Detection
Novel benzimidazo[1,2-a]quinolines, substituted with piperidine and related structures, were synthesized and characterized as potential fluorescent probes for DNA detection. These compounds showed enhanced fluorescence emission intensity in the presence of ct-DNA, suggesting their utility in DNA-specific applications (N. Perin et al., 2011).
Conformational Analysis and Drug Design
The molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor was studied, which is structurally similar to 4-(1-Methylimidazol-2-yl)piperidine hydrochloride. This research provides insights into the conformational analysis crucial for drug design (J. Shim et al., 2002).
Eigenschaften
IUPAC Name |
4-(1-methylimidazol-2-yl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.ClH/c1-12-7-6-11-9(12)8-2-4-10-5-3-8;/h6-8,10H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYCEGKVIURLCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methylimidazol-2-yl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1423497.png)

![[3-(Methylamino)oxolan-3-yl]methanol](/img/structure/B1423499.png)

![3-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B1423503.png)



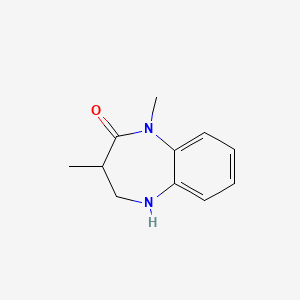
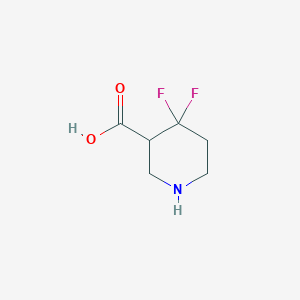

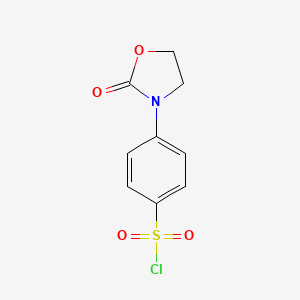
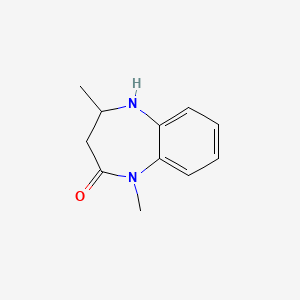
![1-[4-(2-Methoxyphenyl)phenyl]ethan-1-amine](/img/structure/B1423520.png)